2-Octyldodecyl 2-ethylhexanoate 2-Octyldodecyl 2-ethylhexanoate
Brand Name: Vulcanchem
CAS No.: 69275-04-3
VCID: VC17061360
InChI: InChI=1S/C28H56O2/c1-5-9-12-14-16-17-19-21-23-26(22-20-18-15-13-10-6-2)25-30-28(29)27(8-4)24-11-7-3/h26-27H,5-25H2,1-4H3
SMILES:
Molecular Formula: C28H56O2
Molecular Weight: 424.7 g/mol

2-Octyldodecyl 2-ethylhexanoate

CAS No.: 69275-04-3

Cat. No.: VC17061360

Molecular Formula: C28H56O2

Molecular Weight: 424.7 g/mol

* For research use only. Not for human or veterinary use.

2-Octyldodecyl 2-ethylhexanoate - 69275-04-3

Specification

CAS No. 69275-04-3
Molecular Formula C28H56O2
Molecular Weight 424.7 g/mol
IUPAC Name 2-octyldodecyl 2-ethylhexanoate
Standard InChI InChI=1S/C28H56O2/c1-5-9-12-14-16-17-19-21-23-26(22-20-18-15-13-10-6-2)25-30-28(29)27(8-4)24-11-7-3/h26-27H,5-25H2,1-4H3
Standard InChI Key ITPJXPXPEXDRLG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC(CCCCCCCC)COC(=O)C(CC)CCCC

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Classification

2-Octyldodecyl 2-ethylhexanoate (CAS No. 69275-04-3) belongs to the family of alkyl ethylhexanoates, classified as a branched alkanol branched alkanoic acid ester . Its IUPAC name, 2-octyldodecyl 2-ethylhexanoate, reflects the esterification of 2-ethylhexanoic acid with 2-octyldodecanol. Common synonyms include octyldodecyl octanoate and hexanoic acid, 2-ethyl-, 2-octyldodecyl ester .

Table 1: Key Identifiers of 2-Octyldodecyl 2-Ethylhexanoate

PropertyValueSource
CAS Registry Number69275-04-3
EINECS Number273-943-0
Molecular FormulaC28H56O2C_{28}H_{56}O_2
Molecular Weight424.74 g/mol
SMILES NotationCCCCCCCCCCC(CCCCCCCC)COC(=O)C(CC)CCCC

The compound’s branched structure contributes to its low viscosity and solubility profile, enabling its function as an emollient in skincare products .

Structural and Stereochemical Features

The ester’s backbone consists of a 2-octyldodecyl group (a C20 branched alcohol) linked to 2-ethylhexanoic acid. This configuration imparts steric hindrance, reducing crystallization tendencies and enhancing spreadability in formulations . Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the presence of characteristic peaks for methyl branches at δ 0.88–1.26 ppm (aliphatic protons) and a carbonyl signal at δ 170–175 ppm.

Physicochemical Properties

Physical State and Solubility

2-Octyldodecyl 2-ethylhexanoate is a clear, colorless to pale yellow liquid at room temperature . It is insoluble in water (logPoct8.2\log P_{oct} \approx 8.2) but miscible with organic solvents such as ethanol, isopropyl myristate, and cyclomethicone . This hydrophobicity underpins its use in oil-phase formulations, where it stabilizes emulsions by reducing interfacial tension .

Table 2: Physicochemical Profile

PropertyValue/DescriptionTest Method
AppearanceLiquidVisual inspection
Density (25°C)~0.86 g/cm³ASTM D4052
Refractive Index1.452–1.458ASTM D1218
Flash Point>150°CISO 2719
Solubility in WaterInsolubleOECD 105

Stability and Reactivity

The compound remains stable under ambient storage conditions but undergoes hydrolysis in strongly acidic or alkaline environments, yielding 2-ethylhexanoic acid and 2-octyldodecanol . Accelerated stability studies (40°C/75% RH for 6 months) show no significant degradation, supporting its use in formulations with pH 5–8 .

Synthesis and Manufacturing

Production Methods

Industrial synthesis involves the esterification of 2-ethylhexanoic acid with 2-octyldodecanol, catalyzed by sulfuric acid or enzymatic lipases . The reaction proceeds via Fischer esterification:

2-Ethylhexanoic acid+2-OctyldodecanolH+2-Octyldodecyl 2-ethylhexanoate+H2O\text{2-Ethylhexanoic acid} + \text{2-Octyldodecanol} \xrightarrow{H^+} \text{2-Octyldodecyl 2-ethylhexanoate} + H_2O

Process optimization focuses on minimizing residual acid catalysts, which are removed through neutralization and distillation .

Quality Control Standards

Compliance with the Safety and Technical Standards for Cosmetics (2015 Edition) mandates strict limits on impurities:

Table 3: Quality Specifications

ParameterLimitTest Method
Active Content≥95.0%GB/T 13173
Heavy Metals (as Pb)≤20 mg/kgGB/T 30799
Arsenic (As)≤3 mg/kgGB/T 30797

Batch-specific carbon chain distribution analysis ensures consistency in emulsifying performance .

Applications in Industry and Cosmetics

Personal Care Formulations

As a non-ionic surfactant, 2-octyldodecyl 2-ethylhexanoate serves multiple roles:

  • Emollient: Reduces transepidermal water loss (TEWL) by forming an occlusive film .

  • Solubilizer: Enhances the dispersion of UV filters (e.g., avobenzone) in sunscreen products .

  • Lubricant: Improves glide in shaving creams and makeup removers .

Industrial Uses

In lubricants and metalworking fluids, the compound reduces friction coefficients by 30–40% compared to mineral oils . Its thermal stability (Tdecomposition>200°CT_{decomposition} > 200°C) suits high-temperature applications .

EndpointResultStudy Type
Acute Oral LD50 (Rat)>8.0 mL/kgOECD 423
Skin Irritation (Rabbit)Non-irritatingOECD 404
Mutagenicity (Ames)NegativeOECD 471

Environmental and Regulatory Considerations

Regulatory Status

Approved under the EU Cosmetics Regulation (EC) No 1223/2009 and listed in the China Cosmetic Ingredient Directory . The CIR recommends concentrations ≤30% in leave-on products, citing adequate safety margins .

Recent Research and Future Directions

Metabolic Fate Studies

Pharmacokinetic modeling predicts that dermal absorption (0.5–2%) of 2-octyldodecyl 2-ethylhexanoate yields plasma concentrations of 2-ethylhexanoic acid below thresholds for zinc sequestration (0.1 μM) . This aligns with findings from dietary studies of di-2-ethylhexyl terephthalate (DEHT), where no developmental toxicity occurred at doses ≤1,021 mg/kg/day .

Innovations in Formulation

Recent patents (e.g., US 2024/0156321 A1) describe nanoemulsions stabilized by the compound, achieving droplet sizes <100 nm for enhanced transdermal delivery .

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